

Spectroscopic Analysis of 1-Chloro-3,3-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-3,3-dimethylbutane

Cat. No.: B046724

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Chloro-3,3-dimethylbutane** (also known as neohexyl chloride), a compound of interest in organic synthesis and as an intermediate in pharmaceutical and agrochemical development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The empirical formula for **1-Chloro-3,3-dimethylbutane** is C₆H₁₃Cl, and its molecular weight is 120.62 g/mol .[\[1\]](#)[\[2\]](#) The spectroscopic data presented below provides confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data:

Quantitative ¹H NMR data detailing chemical shifts, multiplicities, and coupling constants for **1-Chloro-3,3-dimethylbutane** is not readily available in the public domain. Spectral data for the isomeric compound, 1-chloro-3-methylbutane, is sometimes mistakenly attributed to this compound.[\[3\]](#)[\[4\]](#)[\[5\]](#) Researchers requiring precise ¹H NMR parameters are advised to acquire the spectrum experimentally.

¹³C NMR Data:

The ^{13}C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Carbon Assignment
Data not explicitly found in search results	C1 (-CH ₂ Cl)
Data not explicitly found in search results	C2 (-CH ₂ -)
Data not explicitly found in search results	C3 (-C(CH ₃) ₃)
Data not explicitly found in search results	C4 (-CH ₃)

Note: While a ^{13}C NMR spectrum is available on SpectraBase, the specific peak assignments require subscription for full access.[\[6\]](#)

Infrared (IR) Spectroscopy

The vapor-phase IR spectrum of **1-Chloro-3,3-dimethylbutane** reveals characteristic vibrational modes of its functional groups.[\[7\]](#)[\[8\]](#)

Wavenumber (cm ⁻¹)	Assignment
Peak data requires interpretation of the spectrum from NIST or SpectraBase	C-H stretching (alkane)
Peak data requires interpretation of the spectrum from NIST or SpectraBase	C-H bending (alkane)
Peak data requires interpretation of the spectrum from NIST or SpectraBase	C-Cl stretching

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Chloro-3,3-dimethylbutane** provides information about its molecular weight and fragmentation pattern.[\[1\]](#)[\[9\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
120	Trace or absent	[M] ⁺ (Molecular ion)
105	Present	[M - CH ₃] ⁺
85	Present	[M - Cl] ⁺
57	Base Peak	[C ₄ H ₉] ⁺ (tert-butyl cation)
41	Significant	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: A sample of **1-Chloro-3,3-dimethylbutane** is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Pulse Program: Standard single-pulse experiment.
- Acquisition Parameters:
 - Number of scans: 16-64 (to achieve adequate signal-to-noise).
 - Relaxation delay: 1-5 seconds.
 - Pulse width: Calibrated 90° pulse.
 - Spectral width: 0-12 ppm.

- Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data.

¹³C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Acquisition Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation delay: 2-5 seconds.
 - Pulse width: Calibrated 90° pulse.
 - Spectral width: 0-220 ppm.
- Processing: Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **1-Chloro-3,3-dimethylbutane**, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

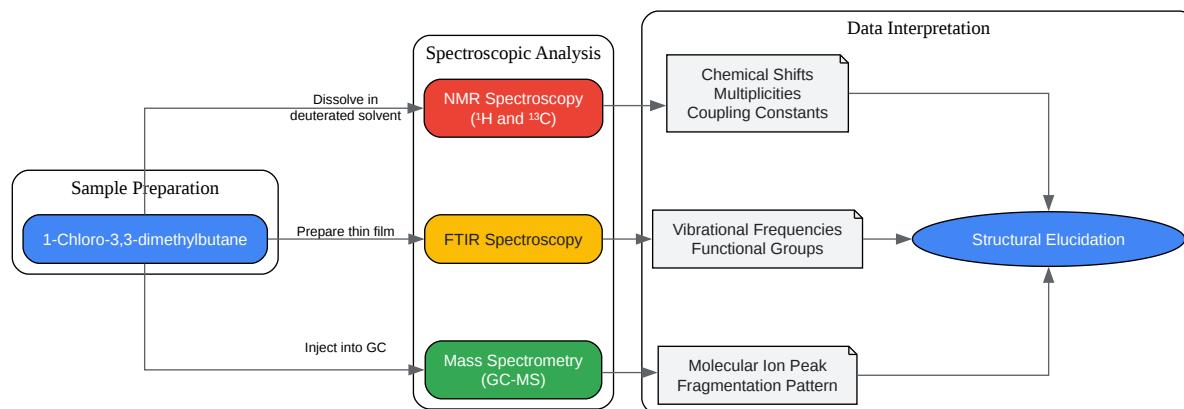
- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Mode: Transmission.
- Acquisition Parameters:
 - Spectral range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.

- Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.

Ionization:


- Technique: Electron Ionization (EI).
- Electron Energy: Typically 70 eV.

Mass Analysis:

- Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 40-200.

Data Acquisition: The instrument is scanned to detect the mass-to-charge ratio of the molecular ion and its fragments. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1-Chloro-3,3-dimethylbutane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-3,3-dimethylbutane | C6H13Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1-CHLORO-3-METHYLBUTANE(107-84-6) 1H NMR [m.chemicalbook.com]
- 4. 1-CHLORO-3-METHYLBUTANE(107-84-6) 13C NMR [m.chemicalbook.com]

- 5. Solved this is the HNMR spectrum of 1-chloro-3-methylbutane. | Chegg.com [chegg.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- 9. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Chloro-3,3-dimethylbutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046724#spectroscopic-data-for-1-chloro-3-3-dimethylbutane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com